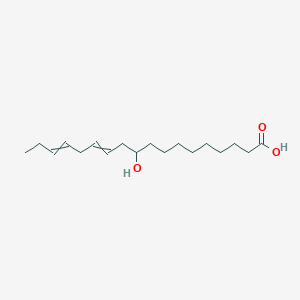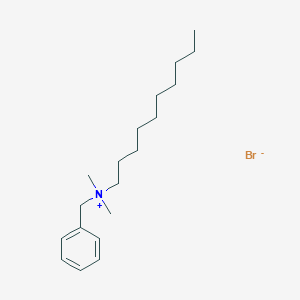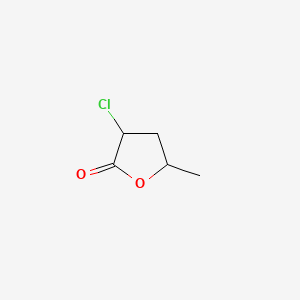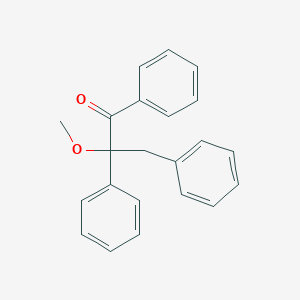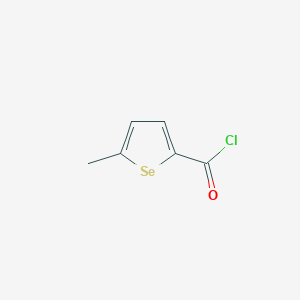
5-Methylselenophene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylselenophene-2-carbonyl chloride is an organoselenium compound that features a selenophene ring substituted with a methyl group at the 5-position and a carbonyl chloride group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylselenophene-2-carbonyl chloride typically involves the following steps:
Formation of 5-Methylselenophene: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Carbonyl Chloride Group: The 2-position of the selenophene ring is functionalized with a carbonyl chloride group using reagents such as oxalyl chloride or thionyl chloride in the presence of a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylselenophene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The selenophene ring can undergo oxidation to form selenoxides or reduction to form selenides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Coupling Reactions: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Methylselenophene-2-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of selenium-containing polymers and materials with unique electronic properties.
Biological Studies: Investigated for its role in biological systems and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 5-Methylselenophene-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The selenophene ring can participate in redox reactions, influencing the compound’s biological activity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenophene-2-carbonyl chloride: Lacks the methyl group at the 5-position.
5-Methylthiophene-2-carbonyl chloride: Contains sulfur instead of selenium.
2-Chloroselenophene: Lacks the carbonyl chloride group.
Uniqueness
5-Methylselenophene-2-carbonyl chloride is unique due to the presence of both the methyl group and the carbonyl chloride group on the selenophene ring
Eigenschaften
CAS-Nummer |
30468-07-6 |
|---|---|
Molekularformel |
C6H5ClOSe |
Molekulargewicht |
207.53 g/mol |
IUPAC-Name |
5-methylselenophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H5ClOSe/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 |
InChI-Schlüssel |
STCLJEYGLUQGSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C([Se]1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


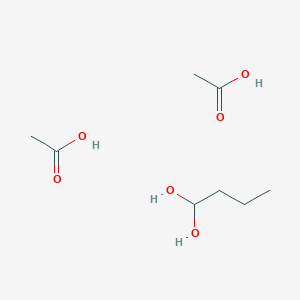
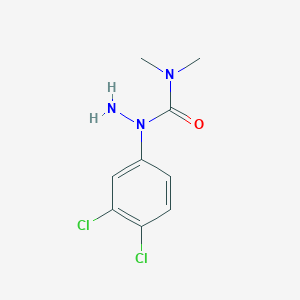
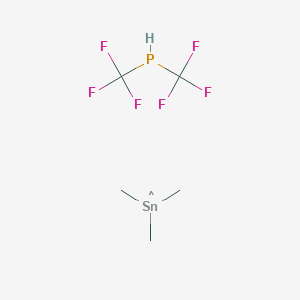
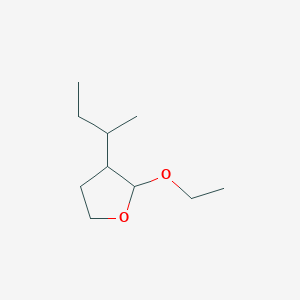
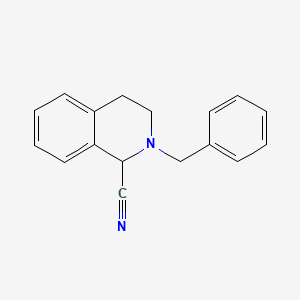

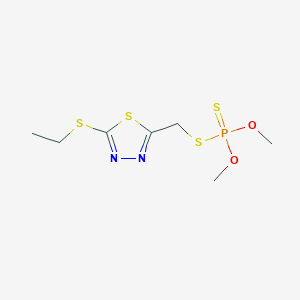

![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
